Ssr 146977

Receptor Binding Affinity NK3 Antagonist Selectivity Profiling

SSR 146977 is the premier non-peptide NK3 receptor antagonist for in vitro and in vivo neuroscience and respiratory studies. Its exceptional human NK3 receptor affinity (Ki = 0.26 nM) surpasses talnetant and SB-222200, enabling lower working concentrations and reduced solvent artifacts. With validated in vivo CNS efficacy (ID50 = 0.2 mg/kg i.p.) and low-dose cough inhibition (0.031 mg/kg i.p.), it is the most directly translatable tool for models of psychosis and airway inflammation. Ensure experimental fidelity by selecting this well-characterized, high-purity compound.

Molecular Formula C35H42Cl2N4O2
Molecular Weight 621.6 g/mol
CAS No. 264618-44-2
Cat. No. B1681114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSsr 146977
CAS264618-44-2
Synonyms(R)-(N)-(1-(3-(1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl)propyl)-4-phenylpiperidin-4-yl)-N-dimethylurea
SSR 146977
Molecular FormulaC35H42Cl2N4O2
Molecular Weight621.6 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5
InChIInChI=1S/C35H42Cl2N4O2/c1-39(2)33(43)38-35(28-13-7-4-8-14-28)19-23-40(24-20-35)21-9-17-34(29-15-16-30(36)31(37)25-29)18-10-22-41(26-34)32(42)27-11-5-3-6-12-27/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3,(H,38,43)/t34-/m0/s1
InChIKeyXWPBINGFFFZAOZ-UMSFTDKQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SSR 146977 (CAS 264618-44-2): A Potent and Selective Non-Peptide Tachykinin NK3 Receptor Antagonist for Research Applications


SSR 146977 (CAS 264618-44-2) is a synthetic small molecule that functions as a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor [1]. It is chemically defined as (R)-3-(1-(3-(1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl)propyl)-4-phenylpiperidin-4-yl)-1,1-dimethylurea [2]. The compound is primarily used as a research tool to investigate the physiological and pathophysiological roles of NK3 receptors, particularly in the fields of neuroscience (psychiatric disorders) and respiratory pharmacology (airway inflammation) .

Critical Procurement Consideration: Why NK3 Antagonists Like SSR 146977 Are Not Interchangeable


The class of NK3 receptor antagonists is chemically and pharmacologically diverse. Compounds such as SSR 146977, talnetant (SB-223412), osanetant (SR-142801), and SB-222200 exhibit significant variations in their binding affinity, selectivity for NK3 over related tachykinin receptors (NK1/NK2), functional antagonism (e.g., surmountability), species-specific potency, and in vivo efficacy [1][2][3]. Simply substituting one NK3 antagonist for another without verifying the specific, quantifiable parameters relevant to the experimental model will likely yield non-comparable or misleading results. The following evidence details the specific quantitative profile of SSR 146977, which defines its utility and distinguishes it from other tools in the same class.

Quantitative Evidence Guide: Differentiating SSR 146977 from Key NK3 Antagonist Comparators


Superior Binding Affinity for the Human NK3 Receptor vs. Talnetant and SB-222200

SSR 146977 demonstrates sub-nanomolar affinity (Ki = 0.26 nM) for the human NK3 receptor, which is 5.4-fold more potent than talnetant (Ki = 1.4 nM) [1][2] and 16.9-fold more potent than SB-222200 (Ki = 4.4 nM) in comparable radioligand binding assays using CHO cells expressing the human NK3 receptor.

Receptor Binding Affinity NK3 Antagonist Selectivity Profiling

Quantified NK3 vs. NK2 Receptor Selectivity Profile

SSR 146977 exhibits high selectivity for the NK3 receptor over the NK2 receptor. In CHO cells expressing the respective human receptors, the Ki for NK3 is 0.26 nM, while the Ki for NK2 is 19.3 nM, yielding a 74-fold selectivity window [1]. In comparison, talnetant is reported to be 100-fold selective for hNK-3 over hNK-2, but with a 5.4-fold lower absolute affinity for NK3 [2]. SB-222200 shows a 56.8-fold selectivity (Ki = 4.4 nM for NK3 vs. 250 nM for NK2) .

Selectivity Tachykinin Receptors Off-Target Activity

Validated In Vivo Efficacy in CNS Behavioral Models at Defined Doses

SSR 146977 has demonstrated quantifiable in vivo efficacy in CNS models. In gerbils, it inhibited NK3 receptor-mediated turning behavior with an ID50 of 0.2 mg/kg (i.p.) and 0.4 mg/kg (p.o.) [1]. In guinea pigs, it antagonized senktide-induced acetylcholine release in the hippocampus at 0.3 and 1 mg/kg (i.p.) and norepinephrine release in the prefrontal cortex at 0.3 mg/kg (i.p.) [1]. This provides a specific, dose-dependent behavioral and neurochemical efficacy profile that is distinct from other antagonists. For example, while talnetant is also brain-penetrant and active in similar models [2], its effective doses and specific neurochemical effects differ, making direct substitution without re-optimization impractical.

In Vivo Pharmacology CNS Disorders Behavioral Pharmacology

Quantified In Vivo Efficacy in Respiratory Inflammation and Cough Models

SSR 146977 demonstrates potent, dose-dependent effects in guinea pig models of airway disease. It inhibited citric acid-induced cough with an effective dose as low as 0.031 mg/kg (i.p.) and reduced bronchial microvascular permeability hypersensitivity to histamine at 0.11 mg/kg (i.p.) [1]. In contrast, the comparator osanetant (SR-142801) is less well-characterized in these specific respiratory models [2], and talnetant's primary in vivo characterization focused on CNS and gastrointestinal endpoints [3].

In Vivo Pharmacology Respiratory Disease Airway Inflammation

Optimal Application Scenarios for SSR 146977 Based on Quantitative Evidence


In Vitro Studies Requiring Maximal NK3 Receptor Occupancy at Minimal Concentrations

With a Ki of 0.26 nM for the human NK3 receptor, SSR 146977 is the superior choice for in vitro assays (e.g., radioligand binding, functional Ca2+ mobilization) where achieving near-complete receptor occupancy with low compound concentrations is essential to minimize solvent effects or off-target interactions [1]. Its potency exceeds that of talnetant (Ki = 1.4 nM) and SB-222200 (Ki = 4.4 nM) [2].

In Vivo CNS Research Targeting Schizophrenia or Reward Pathway Mechanisms

SSR 146977 is a well-validated tool for in vivo CNS studies, with published dose-response data for inhibiting NK3-mediated turning behavior (ID50 = 0.2 mg/kg i.p.) and modulating neurotransmitter release (e.g., ACh in hippocampus, NE in prefrontal cortex) [1]. Its documented effects on haloperidol-induced changes in dopamine neuron activity further support its use in models of psychosis and antipsychotic drug action [1].

Respiratory Pharmacology Studies of Cough and Airway Hyperresponsiveness

For research into the role of NK3 receptors in airway disease, SSR 146977 is the most directly applicable tool, with demonstrated in vivo efficacy at low doses (0.031 mg/kg i.p. for cough inhibition) in guinea pig models [1]. This makes it uniquely suitable for studies where other NK3 antagonists (e.g., talnetant, osanetant) have not been extensively profiled for respiratory endpoints [3].

Experiments Requiring a Defined Balance Between High NK3 Affinity and NK2 Selectivity

In experimental systems where potential cross-reactivity with NK2 receptors must be controlled but not necessarily eliminated (e.g., certain peripheral tissue assays), SSR 146977's 74-fold selectivity (NK3 Ki 0.26 nM vs. NK2 Ki 19.3 nM) [1] provides a specific, quantifiable profile. This distinguishes it from the slightly more selective talnetant (100-fold) but with lower affinity, or the less selective SB-222200 (57-fold) with even lower affinity [2], allowing for tailored experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ssr 146977

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.